(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a 2-methylbenzyl substituent at the C2 position of the pyrrolidine ring. Its molecular formula is $ \text{C}{13}\text{H}{17}\text{NO}_2\cdot\text{HCl} $, and it has a molecular weight of 255.74 g/mol . The compound is structurally characterized by:
- Stereochemistry: The (S)-configuration at the C2 chiral center ensures enantiomeric specificity, which is critical for interactions in biological systems.
- CAS number: 1049741-94-7 (hydrochloride form) and 1049981-04-5 (free acid form) .
This compound is commonly used as a building block in pharmaceutical synthesis, particularly for designing peptidomimetics or enzyme inhibitors. Its hydrochloride salt form improves stability and aqueous solubility, making it suitable for formulation studies .
Properties
IUPAC Name |
(2S)-2-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13(12(15)16)7-4-8-14-13;/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,16);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBIBJDHAAXDCY-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@]2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375958 | |
| Record name | 2-[(2-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-94-7 | |
| Record name | 2-[(2-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in pharmacology. Its unique structure, characterized by a pyrrolidine ring and a carboxylic acid functional group, influences its biological activity and interactions with various biological targets. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 233.72 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications. Its stereochemistry plays a crucial role in determining its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrrolidine Ring : Utilizing precursors such as amino acids or other nitrogen-containing compounds.
- Carboxylation : Introducing the carboxylic acid group through carbonylation reactions.
- Hydrochloride Salt Formation : Converting the free base into its hydrochloride form to enhance solubility.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, potentially impacting metabolic pathways.
- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, particularly against certain cancer cell lines.
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (S)-Proline | Pyrrolidine derivative | Neurotransmitter modulation | Naturally occurring amino acid |
| (R)-Baclofen | GABA analog | Muscle relaxant | Acts on GABA receptors |
| (S)-Gabapentin | GABA analog | Anticonvulsant | Modulates calcium channels |
| (S)-Lysine | Amino acid | Nutritional supplement | Essential amino acid |
Anticancer Efficacy
A study evaluated the effects of this compound on ovarian cancer cell lines OVCAR5 and SKOV3. The treatment demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. The compound was compared to standard chemotherapeutic agents, showing promising results in reducing cell viability.
Enzyme Interaction Studies
Interaction studies have focused on evaluating the binding affinity of this compound to various enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine binding kinetics and affinities.
The proposed mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, preventing substrate binding and altering metabolic pathways.
- Receptor Activation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Future Directions
Further empirical studies are necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future research could focus on:
- In Vivo Studies : To assess the efficacy and safety of the compound in animal models.
- Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance biological activity or reduce toxicity.
- Clinical Trials : To evaluate therapeutic applications in humans for conditions such as cancer or neurological disorders.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 4-(2-methylbenzyl) isomer () has distinct spatial orientation compared to the C2-substituted parent compound, affecting steric interactions.
- Simplified Derivatives : The absence of a benzyl group in (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride () reduces lipophilicity, limiting its utility in membrane-penetration applications.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves:
- Starting from a chiral pyrrolidine-2-carboxylic acid or its protected derivatives.
- Alkylation at the 2-position with a 2-methylbenzyl group.
- Use of strong bases to activate hydroxyl or carboxyl groups for alkylation.
- Protection and deprotection steps to maintain stereochemical integrity.
- Catalytic hydrogenation when double bonds are involved in intermediates.
- Avoidance of racemization during alkylation and deprotection.
Alkylation Methods
A key step is the alkylation of the pyrrolidine-2-carboxylic acid derivative at the 2-position with a 2-methylbenzyl group. This is often done by:
- Activation of the hydroxyl group using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.
- Reaction of the alkoxide with the alkylating agent (2-methylbenzyl halide or equivalent) in the presence of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol to enhance reactivity and selectivity.
- Direct alkylation of the chiral compound without protection of the carboxyl group can lead to racemization.
- A two-step process involving removal of protecting groups followed by alkylation helps maintain stereochemical purity.
Protection and Deprotection Strategies
- The carboxyl group is often protected as a tert-butoxycarbonyl (Boc) or other suitable protecting group during alkylation to avoid racemization.
- After alkylation, the protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free acid.
- Nitrogen protection (e.g., N-acetyl) may also be used to control reactivity.
Catalytic Hydrogenation
- When double bonds are present in intermediates (e.g., in the pyrroline ring), catalytic hydrogenation is used to obtain the saturated pyrrolidine ring.
- This step is performed carefully to avoid racemization, and specific catalysts and conditions are chosen to favor cis isomer formation.
- Unexpected technical effects have been observed where catalytic hydrogenation of certain chiral intermediates yields cis isomers without racemization, contrary to common expectations.
Detailed Synthetic Procedure Example
An example from patent literature describes the following:
- A solution of n-butyllithium in hexane is cooled to -78°C under nitrogen.
- A solution of a chiral protected pyrrolidine derivative (e.g., S-1-tert-butyl-5-methyl-2-acetamino pentanedioate) in THF is added.
- After stirring, formic pivalic anhydride in THF is added dropwise at low temperature.
- The reaction mixture is quenched with acetic acid and water, extracted with ethyl acetate, dried, and concentrated.
- The crude product is treated with trifluoroacetic acid in methylene chloride to remove protecting groups.
- Purification by column chromatography yields the desired (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole in high yield (~90.5%).
This intermediate can be further processed to yield this compound with maintained stereochemistry.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Base activation | Metallic sodium, sodium hydride, or n-butyllithium | Formation of alkoxide intermediate | Performed at low temperatures (-78°C) to control reactivity |
| 2. Alkylation | 2-Methylbenzyl halide, phase transfer catalyst (quaternary ammonium salt, PEG) | Introduction of 2-methylbenzyl group | Protect carboxyl group to avoid racemization |
| 3. Protection | Boc or other protecting groups on carboxyl and nitrogen | Prevent racemization and control reactivity | Protecting groups removed later |
| 4. Catalytic hydrogenation | Hydrogen gas, catalyst (e.g., Pd/C) | Saturate double bonds in intermediates | Conditions optimized to maintain stereochemistry |
| 5. Deprotection | Trifluoroacetic acid in methylene chloride | Remove protecting groups | Mild acidic conditions to avoid racemization |
| 6. Purification | Column chromatography | Isolate pure product | Yields up to ~90% reported |
Research Findings and Advantages
- The described methods provide high yields and maintain enantiomeric purity of the (S)-enantiomer.
- Use of phase transfer catalysts improves alkylation efficiency.
- Protection strategies are critical to prevent racemization during alkylation.
- Catalytic hydrogenation under controlled conditions yields cis isomers without racemization, an unexpected beneficial effect.
- The synthetic route is scalable and suitable for pharmaceutical applications.
Additional Notes
- Alternative synthetic routes involving C(sp3)-H activation strategies have been reported for related pyrrolidine-2-carboxylic acid analogs, offering fully enantioselective synthesis with potential applicability to this compound class.
- Structure-activity relationship studies emphasize the importance of stereochemistry for biological activity, reinforcing the need for stereoselective preparation methods.
Q & A
Q. Stereochemical Verification :
- HPLC with Chiral Columns : Retention time comparison against racemic mixtures (e.g., using amylose-based columns).
- Optical Rotation : Measured in polar solvents (e.g., water or methanol) and compared to literature values .
Advanced Question: How can researchers resolve contradictions in reported yields for enantioselective benzylation steps?
Answer:
Discrepancies in yields (e.g., 40–75% in literature) often arise from:
- Catalyst Loading Variations : Higher catalyst concentrations (10–20 mol%) may improve yields but increase costs.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce enantiomeric excess (ee).
- Temperature Control : Optimizing reaction temperature (0–25°C) balances kinetic vs. thermodynamic control .
Q. Methodological Recommendations :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, catalyst).
- Validate ee via NMR chiral shift reagents (e.g., Eu(hfc)₃) to cross-check HPLC results .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of benzylation (e.g., aromatic protons at δ 7.2–7.4 ppm) and pyrrolidine ring conformation.
- LC-MS : Verify molecular ion peaks (e.g., m/z 219.28 for the free base, 255.74 for the hydrochloride ).
- Elemental Analysis : Ensure stoichiometric Cl⁻ content (theoretical: ~13.8% for C₁₃H₁₈ClNO₂) .
Advanced Question: How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Answer:
The hydrochloride salt is hygroscopic and prone to decomposition under humid or oxidative conditions:
- Degradation Pathways : Hydrolysis of the benzyl group or racemization at the stereocenter.
- Storage Recommendations :
- Short-Term : Store at 2–8°C in desiccated amber vials.
- Long-Term : Argon-sealed containers at -20°C to prevent Cl⁻ loss and oxidation .
Q. Validation Method :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
Basic Question: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Peptide Mimetics : The pyrrolidine scaffold serves as a rigid backbone for designing protease inhibitors (e.g., targeting SARS-CoV-2 main protease).
- Chiral Building Block : Used in asymmetric synthesis of β-lactam antibiotics or kinase inhibitors .
Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : The hydrochloride salt dissolves better in slightly acidic buffers (pH 4–5).
- Salt Metathesis : Convert to a more soluble form (e.g., trifluoroacetate) for biological testing .
Data Contradiction Analysis: Why do different studies report conflicting bioactivity results for derivatives of this compound?
Answer:
Variations arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
